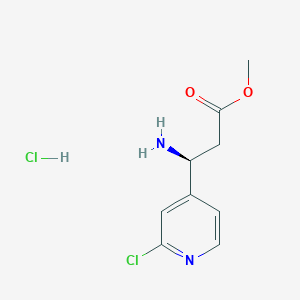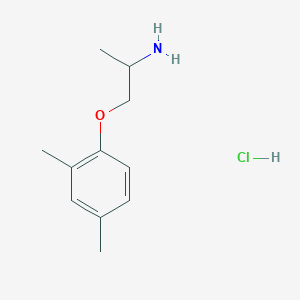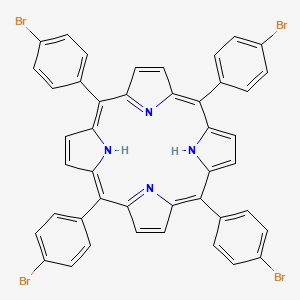![molecular formula C16H18CoN2O3 B1436540 Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate CAS No. 207124-68-3](/img/structure/B1436540.png)
Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate
Vue d'ensemble
Description
“Cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate” is a chemical compound with the molecular formula C16H18CoN2O31. It has a molecular weight of 345.26 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C16H18CoN2O31. For more detailed structural information, such as bond lengths and angles, a more advanced analysis would be required.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not readily available in the sources I have access to.Applications De Recherche Scientifique
Antibacterial Properties
A series of mononuclear cobalt(III) Schiff base complexes were synthesized and characterized, showing good antibacterial activities against four human pathogenic bacteria. These complexes, synthesized with tridentate and tetradentate Schiff base ligands, exhibited a slightly distorted octahedral environment at the cobalt(III) center, utilizing all available coordination centers of the ligands. Their minimum inhibitory concentrations indicated promising antibacterial activities, suggesting potential applications in developing new antibacterial agents (Hasanzadeh et al., 2014).
Sensor Applications
Poly(vinyl chloride)-based membranes of salen ligands were explored as cobalt(II) selective electrodes, showing wide working concentration ranges and good detection limits. These electrodes were used for determining cobalt(II) ions in various samples, including water, soil, beer, pharmaceuticals, and medicinal plants. This application demonstrates the potential of these complexes in environmental monitoring and quality control in various industries (Bandi et al., 2011).
Catalytic Activity
Cobalt(III) complexes synthesized from Schiff-base ligands showed catecholase-like activity, highlighting their potential as catalysts in the oxidation of phenolic compounds. The study found that these complexes could efficiently catalyze the transformation of 3,5-di-tert-butylcatechol, indicating their usefulness in synthetic organic chemistry and potential industrial applications (Mandal et al., 2017).
Supramolecular Assemblies
Research on cobalt(III) salicylaldimine complexes with pendant side arms revealed their participation in concurrent conventional and unconventional C-H⋯π interactions along with hydrogen bonding. These interactions led to the formation of supramolecular assemblies, providing insights into the design of molecular materials with specific physical properties for applications in molecular electronics and photonics (Ghosh et al., 2016).
Magnetic Properties
A study on a heptanuclear cobalt cluster synthesized via a microwave-assisted method discussed its magnetic properties, emphasizing the dominant ferromagnetic interactions. Such clusters offer potential applications in magnetic storage media, molecular magnets, and in studying fundamental magnetic phenomena at the molecular level (Huang et al., 2014).
Safety And Hazards
I couldn’t find specific information on the safety and hazards associated with this compound.
Orientations Futures
The future directions for the research and application of this compound are not readily available in the sources I have access to.
Please note that this is a very specific and technical query, and the information available online may be limited. For a more comprehensive analysis, you may want to consult scientific literature or a chemistry professional. I hope this information is helpful to you. If you have any other questions, feel free to ask!
Propriétés
IUPAC Name |
cobalt;2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2.Co.H2O/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;;/h1-8,11-12,19-20H,9-10H2;;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPNPNYOEISGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.O.[Co] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18CoN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135442959 | |
CAS RN |
207124-68-3 | |
| Record name | (Ethylenebis(nitrilomethylidyne)-2,2'-diphenolato)cobalt(II) hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,5-Dimethyl-2-{1-[(2-piperazin-1-ylethyl)amino]ethylidene}cyclohexane-1,3-dione](/img/structure/B1436461.png)
![{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine](/img/structure/B1436462.png)



![3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]propanoic acid](/img/structure/B1436468.png)

![N-[(1S,2R)-2-aminocyclohexyl]methanesulfonamide;hydrochloride](/img/structure/B1436471.png)

![{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B1436475.png)


![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)